molecular formula C17H17N3O2S B2686940 2-(3,5-dimethylisoxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034270-67-0

2-(3,5-dimethylisoxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2686940
CAS RN: 2034270-67-0
M. Wt: 327.4
InChI Key: WXVNMGWEVMBQGH-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is a compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of various diseases.

Scientific Research Applications

Macrocyclic Pyridyl Polyoxazoles

Macrocyclic pyridyl polyoxazoles, which include derivatives with structural similarities to the compound of interest, have been identified as selective G-quadruplex stabilizers with notable cytotoxic activity. These compounds have shown excellent in vivo anticancer activity against human breast cancer xenografts in mice. The correlation between G-quadruplex DNA stabilization and cytotoxicity in human tumor cell lines suggests their potential as highly selective G-quadruplex stabilizers, useful for evaluating both in vitro and in vivo mechanisms of biological activity associated with G-quadruplex ligands (Blankson et al., 2013).

Heterocyclic Synthesis

The versatility of compounds structurally related to the target molecule in heterocyclic synthesis has been demonstrated. For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, has been used as a starting material in alkylation and ring closure reactions. This process generates a structurally diverse library of compounds, indicating the potential of the compound of interest in synthesizing new heterocyclic derivatives with possible applications in medicinal chemistry and materials science (Roman, 2013).

N-Substituted 2-Aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines

The synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines showcases the application of related compounds in creating new chemical entities. Such derivatives are obtained through nucleophilic substitution reactions, underscoring the potential of similar compounds for the development of novel therapeutic agents or research tools (Palamarchuk et al., 2019).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11-14(12(2)22-20-11)9-17(21)19-10-13-5-6-18-15(8-13)16-4-3-7-23-16/h3-8H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVNMGWEVMBQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

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